

Benchmarking the performance of 1H-Imidazole-5-acetic acid against known ligands

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Compound of Interest

Compound Name: 1H-Imidazole-5-acetic acid

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Benchmarking 1H-Imidazole-5-acetic Acid: A Comparative Guide for Researchers

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This guide provides a comprehensive performance comparison of **1H-Imidazole-5-acetic acid** against a selection of well-established ligands targeting key biological receptors. Designed for researchers, scientists, and drug development professionals, this document offers a data-driven analysis to inform experimental design and ligand selection. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key assays.

Introduction to 1H-Imidazole-5-acetic Acid

1H-Imidazole-5-acetic acid, also known as imidazole-4-acetic acid (IAA), is a naturally occurring metabolite of histamine.^{[1][2]} It has garnered research interest due to its activity at several important neurological targets. This guide focuses on its performance at the GABA-A receptor, where it acts as a partial agonist, and explores its potential interactions with histamine H1 and H2 receptors, given its metabolic relationship to histamine.^[1]

Comparative Performance Data

The following tables summarize the binding affinities (Ki) and functional potencies (EC50 or IC50) of **1H-Imidazole-5-acetic acid** and known standard ligands for the GABA-A, Histamine

H1, and Histamine H2 receptors.

Table 1: Performance at the GABA-A Receptor

Ligand	Action	Binding Affinity (Ki)	Functional Potency (EC50)	Reference
1H-Imidazole-5-acetic acid	Partial Agonist	0.34 mM (for GABA-T inhibition)	-	[3]
Muscimol	Agonist	2-10 nM	30-100 nM	[4]
Gaboxadol (THIP)	Agonist	40-150 nM	200-500 nM	[4]
Diazepam	Positive Allosteric Modulator	2.6 nM	-	[5]

Note: The provided Ki value for **1H-Imidazole-5-acetic acid** is for the inhibition of GABA transaminase (GABA-T), an enzyme involved in GABA metabolism, and not a direct receptor binding affinity.

Table 2: Performance at the Histamine H1 Receptor

Ligand	Action	Binding Affinity (Ki)	Functional Potency (IC50)	Receptor Occupancy	Reference
1H- Imidazole-5- acetic acid	-	-	-	-	
Diphenhydramine	Antagonist / Inverse Agonist	10-50 nM	20-80 nM	High	[6]
Loratadine	Antagonist / Inverse Agonist	1-10 nM	30 µM (histamine release inhibition)	11.7 ± 19.5% (10 mg dose)	[7][8]

Note: Quantitative performance data for **1H-Imidazole-5-acetic acid** at the H1 receptor is not readily available in the reviewed literature.

Table 3: Performance at the Histamine H2 Receptor

Ligand	Action	Binding Affinity (log KD)	Functional Potency (IC50)	Reference
1H-Imidazole-5- acetic acid	-	-	-	
Cimetidine	Antagonist / Inverse Agonist	-6.7	1 × 10 ⁻⁶ M	[9]
Ranitidine	Antagonist / Inverse Agonist	-7.3	2 × 10 ⁻⁷ M	[9]

Note: Quantitative performance data for **1H-Imidazole-5-acetic acid** at the H2 receptor is not readily available in the reviewed literature.

Signaling Pathways

Understanding the signaling cascades initiated by ligand-receptor interactions is crucial for predicting downstream cellular effects.

GABA-A Receptor Signaling Pathway

The GABA-A receptor is a ligand-gated ion channel. Upon agonist binding, it undergoes a conformational change that opens an intrinsic chloride channel, leading to an influx of chloride ions. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating fast inhibitory neurotransmission.

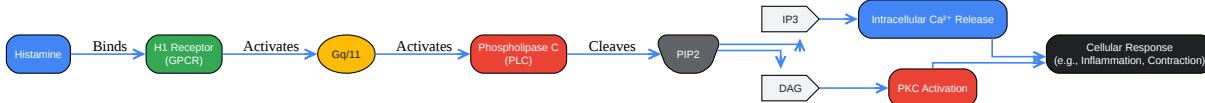


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GABA-A Receptor Signaling Pathway

Histamine H1 Receptor Signaling Pathway

The Histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11.^[10] Activation initiates the phospholipase C (PLC) signaling cascade, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), resulting in various cellular responses, including smooth muscle contraction and pro-inflammatory effects.

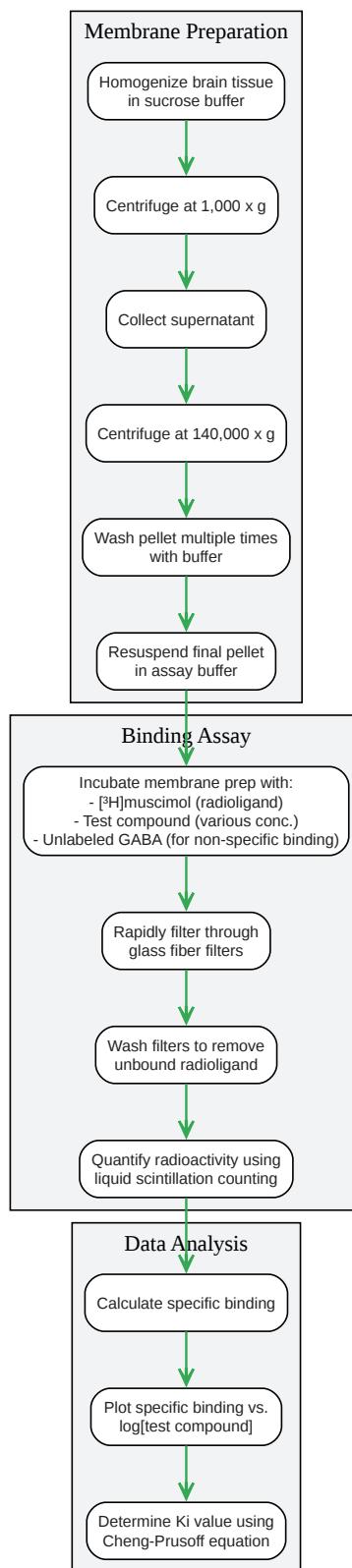


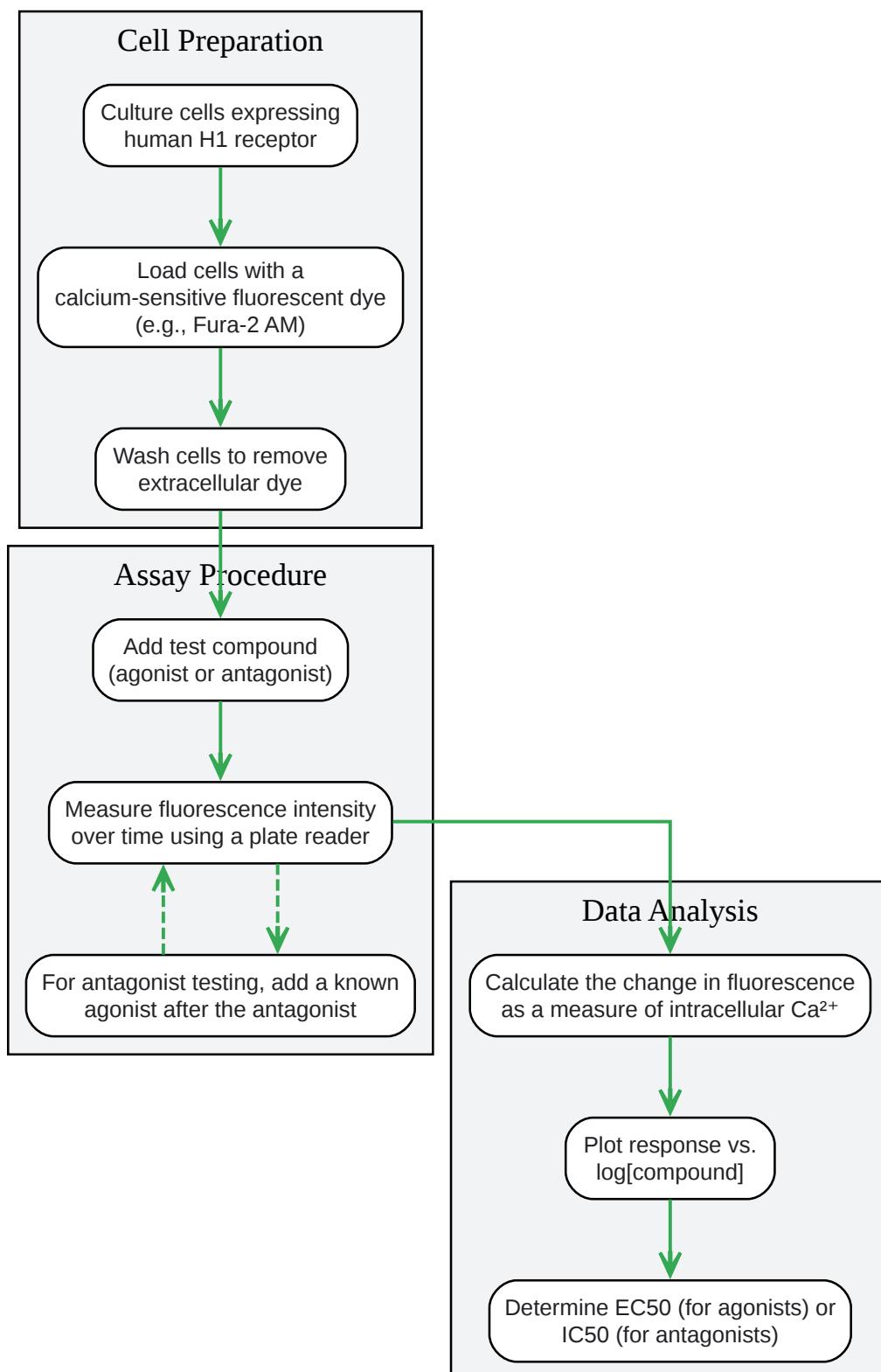
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Histamine H1 Receptor Signaling Pathway

Histamine H2 Receptor Signaling Pathway

The Histamine H2 receptor is a GPCR that couples to Gs.[11] Upon activation, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates downstream targets to elicit cellular responses, most notably the stimulation of gastric acid secretion.[11]



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